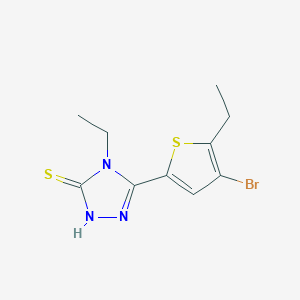

5-(4-bromo-5-ethylthiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

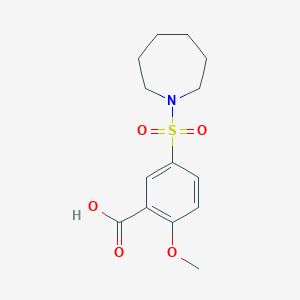

The compound “5-(4-bromo-5-ethylthiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups. It includes a thiophene ring, a bromine atom, an ethyl group, and a 1,2,4-triazole ring with a thiol group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring, a 1,2,4-triazole ring, and a thiol group. The bromine atom and ethyl groups are likely to be substituents on the thiophene ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom (a good leaving group), the thiol group (which can undergo oxidation and substitution reactions), and the nitrogen atoms in the 1,2,4-triazole ring (which can act as a base or nucleophile) .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Techniques : The synthesis of related 1,2,4-triazole derivatives often involves reactions with bromoalkanes and halogen-containing compounds in methanol medium. These methods yield compounds with high efficiency and are confirmed through spectroscopy and elemental analysis (2020, Voprosy Khimii i Khimicheskoi Tekhnologii).

Chemical Reactivity : The chemical reactivity of these compounds is diverse, with reactions involving various aldehydes and hydrazine hydrate to produce a range of derivatives. This reactivity is crucial for tailoring compounds for specific applications (2021, Acta Crystallographica Section E-structure Reports Online).

Biological and Pharmacological Activity

Antimicrobial Properties : Studies have shown that certain 1,2,4-triazole derivatives exhibit significant antimicrobial activities. These activities include broad-spectrum efficacy against various microorganisms, making them potential candidates for drug development (2020, European journal of medicinal chemistry).

Pharmacological Effects : There is evidence of the efficacy of these derivatives in the central nervous system (CNS), suggesting potential for neurological applications. The exact mechanisms and effects, however, would require further investigation (2005, Collection of Czechoslovak Chemical Communications).

Anticancer and Antioxidant Potential

Anticancer Activity : Some derivatives have been tested for anticancer activity, showing promise in inhibiting the growth of various cancer cell lines. This suggests a potential role in cancer treatment, subject to more in-depth studies (2008, Zeitschrift für Naturforschung B).

Antioxidant Properties : The structural analysis of these compounds indicates potential antioxidant activities, which could be beneficial in combating oxidative stress-related diseases (2021, Structural Chemistry).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-(4-bromo-5-ethylthiophen-2-yl)-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3S2/c1-3-7-6(11)5-8(16-7)9-12-13-10(15)14(9)4-2/h5H,3-4H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLNHTWRRNJELE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(S1)C2=NNC(=S)N2CC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-bromo-5-ethylthiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B3009411.png)

![3-((4-fluorophenyl)sulfonyl)-1-(2-hydroxyethyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B3009412.png)

![1-[(2,4-Dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3009414.png)

![4-[[1-(1-Methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]-6-phenylpyrimidine](/img/structure/B3009415.png)

![N-[6-[(2-Methylphenyl)methylsulfanyl]pyrimidin-4-yl]prop-2-enamide](/img/structure/B3009423.png)

![1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B3009424.png)

![1-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B3009426.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B3009427.png)

![Ethyl 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetate](/img/structure/B3009431.png)